
2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol is a fluorinated organic compound with the molecular formula C7H5F4NO. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability, reactivity, and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a pyridine derivative with leaving groups (such as halogens) is treated with a fluorinating agent like potassium fluoride or cesium fluoride . The reaction conditions often require anhydrous solvents and elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol, may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of specialized fluorinating agents and catalysts can enhance the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane or alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or alkane .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced stability and bioavailability.
Industry: It is used in the development of agrochemicals and materials with specialized properties .
Wirkmechanismus
The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-Difluoropyridin-2-yl)methanol: Similar in structure but lacks the additional fluorine atoms on the ethan-1-ol moiety.
2,3,5-Trifluoropyridine: Contains three fluorine atoms on the pyridine ring but differs in the position and number of fluorine atoms .
Uniqueness
2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol is unique due to the combination of multiple fluorine atoms and the hydroxyl group, which can impart distinct reactivity and stability compared to other fluorinated pyridines .
Eigenschaften
Molekularformel |
C7H5F4NO |
|---|---|
Molekulargewicht |
195.11 g/mol |
IUPAC-Name |
2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-5(9)6(12-2-4)7(10,11)3-13/h1-2,13H,3H2 |
InChI-Schlüssel |
CHBXUBKWYZITGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)C(CO)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


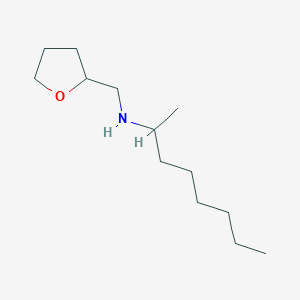
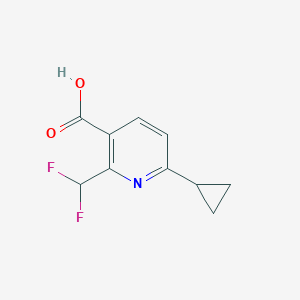
![6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B15229491.png)
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)
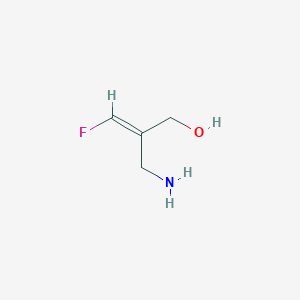

![Spiro[3.3]heptane-2-carbonitrile](/img/structure/B15229532.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15229541.png)

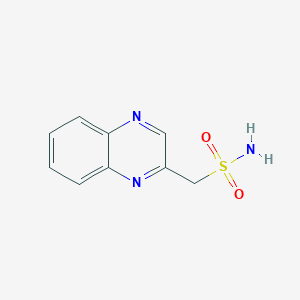
![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B15229572.png)
![4-Cis-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15229585.png)
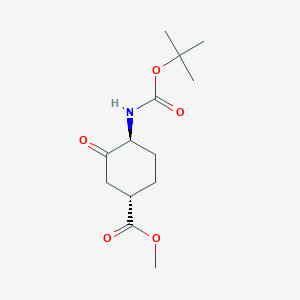
![Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15229591.png)
